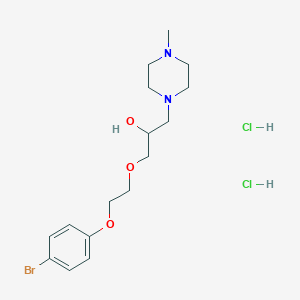
1-(2-(4-Bromophenoxy)ethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-Bromophenoxy)ethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C16H27BrCl2N2O3 and its molecular weight is 446.21. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(4-Bromophenoxy)ethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(4-Bromophenoxy)ethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Hsp90 Inhibitors
A study focused on the optimization of 1-(2-(4-Bromophenoxy)ethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol, identifying it as a novel Hsp90 inhibitor with moderate activity. Through virtual screening and subsequent synthesis of analogues containing the 1-phenylpiperazine core scaffold, improved activity was achieved in both target-based and cell-based levels, showcasing the compound's potential as a lead for further drug development (Jianmin Jia et al., 2014).
Catechol Oxidase Models
Research into unsymmetrical compartmental dinucleating ligands with bromophenol-based structures has provided insights into their potential as catechol oxidase models. Such models are crucial for understanding the active sites of type 3 copper proteins, with implications for enzymatic activity related to the oxidation of organic substrates. The ligands' structures, incorporating a piperazine arm and another bidentate arm, facilitate the study of metalloenzymes and their catalytic mechanisms (Michael Merkel et al., 2005).
Src Kinase Activity Inhibitors
Another application involves the development of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Optimization of these compounds, including analogues with a 4-methylpiperazine group, resulted in increased inhibition of Src kinase activity and Src-mediated cell proliferation. Such compounds are vital for cancer research, targeting specific enzymes involved in cell growth and proliferation pathways (D. Boschelli et al., 2001).
Antibacterial and Antioxidant Properties
Bromophenol derivatives from various natural sources, including marine algae, have been studied for their antibacterial and antioxidant properties. These compounds, related structurally to 1-(2-(4-Bromophenoxy)ethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride, demonstrate the potential for new therapeutic agents with antibacterial and antioxidant activities (N. Xu et al., 2003).
Propiedades
IUPAC Name |
1-[2-(4-bromophenoxy)ethoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2O3.2ClH/c1-18-6-8-19(9-7-18)12-15(20)13-21-10-11-22-16-4-2-14(17)3-5-16;;/h2-5,15,20H,6-13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQZFSWQLJUMSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(COCCOC2=CC=C(C=C2)Br)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BrCl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Bromophenoxy)ethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)but-2-enamide](/img/structure/B2681261.png)
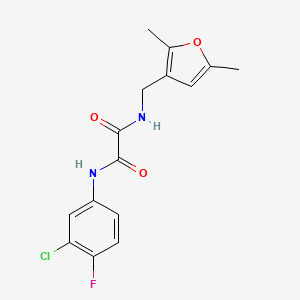
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2681264.png)

![Tert-butyl N-[[(3S,4S)-4-[4-(aminomethyl)triazol-1-yl]oxolan-3-yl]methyl]carbamate](/img/structure/B2681267.png)
![2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2681271.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2681272.png)
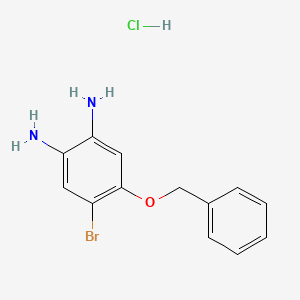
![3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B2681275.png)
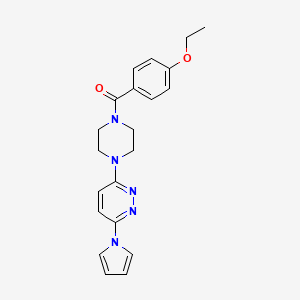
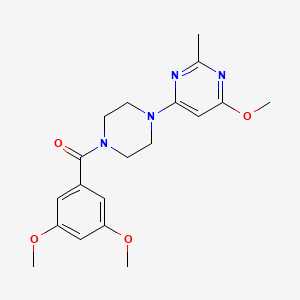
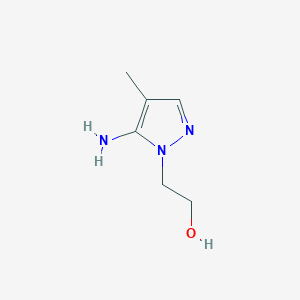
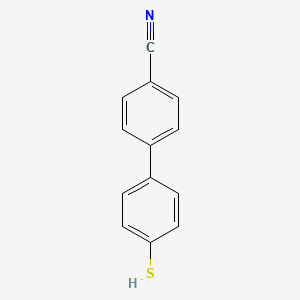
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2681284.png)